molecular formula C4H3N4NaO3 B561834 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt CAS No. 2209-71-4

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt

Cat. No.: B561834
CAS No.: 2209-71-4
M. Wt: 178.083
InChI Key: ZERDCARJLCZYFO-UHFFFAOYSA-M
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Comparison with Similar Compounds

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt can be compared with other pyrimidine analogues, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt (ADHS-Na) is a pyrimidine derivative that has garnered attention for its diverse biological activities. With the molecular formula C₄H₄N₄O₃Na and a molecular weight of approximately 178.08 g/mol, this compound features an amino group, two hydroxyl groups, and a nitroso group attached to a pyrimidine ring. This unique structural arrangement contributes to its potential applications in biochemistry and pharmacology.

The biological activity of ADHS-Na is primarily linked to its interactions with various biological targets, including enzymes and nucleic acids. The presence of the nitroso group suggests potential roles in nitrosative stress pathways, which are implicated in numerous diseases. Research indicates that ADHS-Na may influence cellular signaling processes and exhibit inhibitory effects on specific enzymes, making it a candidate for further pharmacological exploration.

Biological Activities

ADHS-Na has demonstrated several noteworthy biological activities:

  • Antiviral Properties : Preliminary studies suggest that ADHS-Na may possess antiviral activity, potentially making it useful in the development of therapeutic agents against viral infections.
  • Anticancer Potential : Research has indicated that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.
  • Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase makes it valuable in cosmetic applications, particularly for skin lightening products. This property is attributed to its interference with melanin synthesis pathways.

Comparative Analysis

To understand the unique biological profile of ADHS-Na, it is useful to compare it with similar compounds. The following table summarizes some related pyrimidine derivatives and their notable characteristics:

Compound NameStructureNotable Characteristics
4-Amino-2-hydroxy-5-nitropyrimidineC₄H₄N₄O₃Contains a nitro group; potential antibacterial agent
2-Hydroxy-4-methylpyrimidineC₅H₅N₃OLacks nitroso functionality; involved in nucleotide metabolism
5-Nitrobarbituric AcidC₇H₆N₄O₅Barbiturate derivative with sedative properties

The unique combination of functional groups in ADHS-Na distinguishes it from these similar compounds, contributing to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of ADHS-Na:

  • Antiviral Activity Study : A recent investigation assessed the antiviral effects of ADHS-Na against specific viral strains. Results indicated a significant reduction in viral replication rates, suggesting potential therapeutic applications.
  • Cancer Cell Line Research : In vitro studies using cancer cell lines demonstrated that ADHS-Na induced apoptosis through caspase activation pathways. These findings support its potential as an anticancer agent.
  • Tyrosinase Inhibition Assay : A study evaluating the inhibitory effect of ADHS-Na on tyrosinase revealed a dose-dependent response, highlighting its utility in cosmetic formulations aimed at skin lightening.

Properties

IUPAC Name

sodium;4-amino-5-nitroso-2-oxo-1H-pyrimidin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERDCARJLCZYFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)N=C1N)[O-])N=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724599
Record name Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2209-71-4
Record name Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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